molecular formula C7H9N3O B12111751 2-Amino-2-(pyridin-3-yl)acetamide

2-Amino-2-(pyridin-3-yl)acetamide

Cat. No.: B12111751
M. Wt: 151.17 g/mol
InChI Key: BNYBLILGQIXDEE-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-3-yl)acetamide is an organic compound that features a pyridine ring substituted at the 3-position with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-3-yl)acetamide typically involves the reaction of 3-pyridinecarboxylic acid with ammonia and a suitable amine under controlled conditions. One common method includes the following steps:

    Starting Material: 3-pyridinecarboxylic acid.

    Reagents: Ammonia and a suitable amine.

    Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

    Purification: The product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-2-(pyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(pyridin-2-yl)acetamide
  • 2-Amino-2-(pyridin-4-yl)acetamide
  • 2-Amino-2-(pyridin-5-yl)acetamide

Uniqueness

2-Amino-2-(pyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-amino-2-pyridin-3-ylacetamide

InChI

InChI=1S/C7H9N3O/c8-6(7(9)11)5-2-1-3-10-4-5/h1-4,6H,8H2,(H2,9,11)

InChI Key

BNYBLILGQIXDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)N)N

Origin of Product

United States

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